molecular formula C20H21N3O5S B278715 N-(3-{[3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanoyl]amino}phenyl)-2-methylpropanamide

N-(3-{[3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanoyl]amino}phenyl)-2-methylpropanamide

Cat. No. B278715
M. Wt: 415.5 g/mol
InChI Key: UPVBCQBQAFJBKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-{[3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanoyl]amino}phenyl)-2-methylpropanamide is a chemical compound that is commonly referred to as BPTES. It is a potent and selective inhibitor of glutaminase, an enzyme that plays a key role in cancer cell metabolism. BPTES has been extensively studied in the field of cancer research, with promising results in preclinical studies.

Mechanism of Action

BPTES selectively inhibits the activity of glutaminase, an enzyme that catalyzes the conversion of glutamine to glutamate. Glutamate is a precursor for the synthesis of ATP, which is essential for cancer cell survival. By inhibiting glutaminase activity, BPTES decreases the production of ATP, leading to a decrease in cancer cell proliferation and survival.
Biochemical and physiological effects:
BPTES has been shown to have anti-tumor effects in a variety of cancer cell lines. In addition to its effects on glutaminase activity, BPTES has also been shown to induce apoptosis in cancer cells. BPTES has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy.

Advantages and Limitations for Lab Experiments

One advantage of BPTES is its selectivity for glutaminase, which allows for targeted inhibition of cancer cell metabolism. BPTES has also been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy. However, BPTES has limited solubility in aqueous solutions, which can make it difficult to use in certain experiments. In addition, BPTES has a short half-life in vivo, which can limit its effectiveness as a therapeutic agent.

Future Directions

Future research on BPTES could focus on improving its solubility and half-life in vivo. In addition, BPTES could be used in combination with other cancer therapies to enhance its anti-tumor effects. Further studies could also investigate the potential of BPTES in other diseases, such as neurodegenerative disorders.

Synthesis Methods

BPTES can be synthesized using a two-step procedure. The first step involves the reaction of 2-aminophenol with 2-methylpropanoyl chloride to form N-(2-methylpropanoyl)anthranilic acid. The second step involves the reaction of N-(2-methylpropanoyl)anthranilic acid with 3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanoyl chloride to form BPTES. The yield of BPTES can be improved by using a purification step, such as column chromatography.

Scientific Research Applications

BPTES has been extensively studied in the field of cancer research, with promising results in preclinical studies. Glutaminase is an enzyme that plays a key role in cancer cell metabolism, and BPTES has been shown to selectively inhibit glutaminase activity in cancer cells. This inhibition leads to a decrease in the production of ATP, which is essential for cancer cell survival. BPTES has been shown to have anti-tumor effects in a variety of cancer cell lines, including breast, lung, and prostate cancer.

properties

Molecular Formula

C20H21N3O5S

Molecular Weight

415.5 g/mol

IUPAC Name

2-methyl-N-[3-[3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanoylamino]phenyl]propanamide

InChI

InChI=1S/C20H21N3O5S/c1-13(2)19(25)22-15-7-5-6-14(12-15)21-18(24)10-11-23-20(26)16-8-3-4-9-17(16)29(23,27)28/h3-9,12-13H,10-11H2,1-2H3,(H,21,24)(H,22,25)

InChI Key

UPVBCQBQAFJBKI-UHFFFAOYSA-N

SMILES

CC(C)C(=O)NC1=CC=CC(=C1)NC(=O)CCN2C(=O)C3=CC=CC=C3S2(=O)=O

Canonical SMILES

CC(C)C(=O)NC1=CC=CC(=C1)NC(=O)CCN2C(=O)C3=CC=CC=C3S2(=O)=O

Origin of Product

United States

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